5-Fluoroisatoic anhydride

Overview

Description

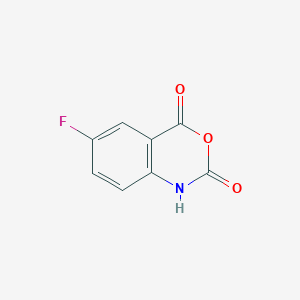

5-Fluoroisatoic anhydride (C₈H₃FNO₃) is a fluorinated derivative of isatoic anhydride, characterized by a benzoxazine-dione core with a fluorine substituent at the 5-position. Structurally, it consists of two fused aromatic rings with adjacent ketone and anhydride functional groups. This compound is primarily utilized in organic synthesis, particularly as a precursor for fluorinated heterocycles and bioactive molecules. Its fluorine substituent enhances electrophilic reactivity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .

Notably, conflicting CAS numbers are reported in the literature: lists 443-69-6, while cites 321-69-7. This discrepancy may arise from isomerism or registry errors, necessitating verification for industrial applications.

Preparation Methods

Historical and Conventional Synthetic Pathways

Baeyer-Villiger Oxidation of 5-Fluoroisatin

The Baeyer-Villiger oxidation, described in Angewandte Chemie (1980), involves treating 5-fluoroisatin with hydrogen peroxide under concentrated sulfuric acid catalysis . While theoretically straightforward, this method faces scalability challenges due to:

-

Explosive hazards : Hydrogen peroxide concentration must be meticulously controlled to prevent exothermic decomposition.

-

Government regulations : Large-scale production requires stringent safety protocols, increasing operational costs.

Yields are moderate (~60–70%), but the method is rarely employed industrially due to inherent risks .

Triphosgene- or Phosgene-Dependent Cyclization

Triphosgene (solid) or phosgene (liquid/gaseous) reacts with 2-amino-5-fluorobenzoic acid to form 5-fluoroisatoic anhydride via cyclization . For example, WO201079431 (2010) and EP1502916 (2005) report yields exceeding 80%. However, critical limitations include:

-

Toxic intermediates : Phosgene, a byproduct, necessitates multi-stage alkali scrubbing systems to meet workplace safety standards.

-

Regulatory barriers : Chinese regulations prohibit new triphosgene projects due to persistent airborne phosgene levels exceeding permissible limits .

Carbonyldiimidazole-Mediated Synthesis

Organic Process Research & Development (2008) details using carbonyldiimidazole (CDI) to activate 2-amino-5-fluorobenzoic acid for cyclization . Although effective (yields: 75–85%), CDI’s high cost and limited bulk availability hinder commercial viability. Additionally, CDI synthesis relies on triphosgene, perpetuating safety and regulatory challenges .

Modern Trichloroacetyl Chloride-Based Synthesis

Reaction Mechanism and Optimization

The patented method (CN112441989B) replaces triphosgene with trichloroacetyl chloride, enabling safer, cost-effective production . The two-step process involves:

Step 1 : Acylation of 2-amino-5-fluorobenzoic acid with trichloroacetyl chloride in an aprotic solvent (e.g., tetrahydrofuran, chlorobenzene) and organic base (e.g., pyridine, N-methylmorpholine) at 0–50°C.

Step 2 : Cyclization via thermal elimination of trichloromethyl groups in a refluxing solvent (e.g., pyridine, toluene-morpholine mixtures) .

Table 1: Optimal Conditions for Step 1 (Acylation)

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar ratio (Trichloroacetyl chloride : Substrate) | 1.2 : 1 | Maximizes acylation efficiency |

| Temperature | 10–20°C | Minimizes side reactions |

| Solvent | Tetrahydrofuran or chlorobenzene | Enhances solubility |

| Base | Pyridine (2 eq) | Neutralizes HCl byproduct |

Table 2: Cyclization Conditions and Yields (Step 2)

| Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | Reflux | 15 | 76.2 |

| Toluene-pyridine (4:1) | Reflux | 25 | 66.9 |

| Morpholine | Reflux | 15 | 70.3 |

Industrial-Scale Adaptations

One-pot synthesis : Combining acylation and cyclization in toluene-pyridine mixtures reduces solvent waste and processing time. Example 7 achieved 73.1% yield via this approach .

Solvent recycling : Recovering toluene-pyridine mixtures from prior batches (Example 8) maintained yields at 69.4%, demonstrating economic feasibility .

Purification and Quality Control

Crude this compound is recrystallized from acetic acid, achieving >99% purity (Example 9). Key steps include:

-

Dissolving the crude product in hot acetic acid.

-

Gradient cooling to 5–10°C for crystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Safety Concerns | Cost (Relative) |

|---|---|---|---|

| Baeyer-Villiger | 60–70 | Explosive H₂O₂, corrosive H₂SO₄ | High |

| Triphosgene | 80–85 | Phosgene exposure | Moderate |

| CDI-mediated | 75–85 | High reagent cost | Very high |

| Trichloroacetyl chloride | 66–93 | Low toxicity | Low |

The trichloroacetyl chloride method outperforms others in safety and cost, albeit with slightly variable yields depending on solvent systems .

Chemical Reactions Analysis

Multicomponent Reactions with Amines and Aldehydes

5-FIA participates in Castagnoli–Cushman-type reactions, forming heterocyclic scaffolds. For example:

-

Reaction : 5-FIA reacts with aldehydes (e.g., 2-formylbenzoic acid) and amines (e.g., p-toluidine) in acetic acid at 110°C for 1–2 hours, yielding fluorinated 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives .

-

Mechanism :

Table 1: Reaction Optimization for 5-FIA-Based Cyclization

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AcOH | 110 | 1.0 | 85 |

| EtOH | 90 | 2.0 | 45 |

| AcOH–MeCN | 100 | 2.0 | 73 |

Palladium-Catalyzed Isocyanide Insertion

5-FIA undergoes palladium-catalyzed reactions with amines and isocyanides to form 2-amino-3-hydroxyquinazolin-4(3H)-ones :

-

Reaction :

-

Ring-opening of 5-FIA by amines (e.g., O-benzyl hydroxylamine).

-

Isocyanide insertion via Pd(OAc)₂/Ag₂CO₃ catalysis.

-

-

Product : Fluorinated 3-(benzyloxy)-2-aminoquinazolin-4(3H)-one (65% yield), debenzylated to 2-amino-3-hydroxy derivatives (4w) .

-

Mechanism :

Electron-Deficient Anhydride Reactivity

The fluorine substituent enhances electrophilicity, facilitating reactions with nucleophiles:

-

Imine Reactions : 5-FIA reacts with Schiff bases (e.g., imines from non-enolisable aldehydes) to form morpholinone analogs. Electron-donating groups on the imine improve yields .

-

Thiodiacetic Anhydride Analogs : Substitution with sulfur yields 5-oxothiomorpholin-2-carboxylic acids, oxidizable to sulfones .

Table 2: Substituent Effects on 5-FIA Reactivity

Solvent and Catalytic Effects

Scientific Research Applications

Organic Synthesis

5-Fluoroisatoic anhydride serves as a key reagent in the synthesis of amino acids and peptides. Its ability to acylate amines enables the formation of peptide bonds, which are essential in constructing complex biomolecules. The compound can also be used to synthesize derivatives that exhibit biological activity.

Table 1: Synthesis Applications of this compound

| Application | Description |

|---|---|

| Peptide Synthesis | Acts as an acylating agent for amino acids |

| Amino Acid Derivatives | Facilitates the formation of various amino acid derivatives |

| Organic Reactions | Participates in cycloaddition and other organic transformations |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for drug design and development. It has been involved in synthesizing potential pharmaceutical compounds, particularly those targeting specific biological pathways.

Case Study: Development of EGF-R Inhibitors

A notable application of this compound is its role in designing epidermal growth factor receptor (EGF-R) inhibitors. Researchers employed scaffold morphing techniques to modify existing structures into more potent inhibitors. The incorporation of the 5-fluoroisatoic moiety enhanced binding affinity and selectivity towards EGF-R, demonstrating its utility in targeted cancer therapies .

Radiochemistry

Recent developments have highlighted the use of this compound in radiochemistry, particularly for positron emission tomography (PET) imaging. The compound can be modified to create radiolabeled analogs that serve as tracers for imaging studies.

Table 2: Radiochemical Applications

| Application | Description |

|---|---|

| PET Imaging | Used to synthesize radiolabeled compounds for imaging |

| Selective Radiolabeling | Enables site-selective labeling of peptides and proteins |

Case Study: Development of PSMA Ligands

Research demonstrated the successful application of this compound derivatives as prosthetic groups for radiofluorination. These compounds were conjugated with various amines to produce PSMA ligands, which showed promising results in preclinical imaging studies . The ability to selectively label amino groups facilitated the development of high-contrast imaging agents for prostate cancer detection.

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, where it acts as a reactive building block for creating conjugates with biomolecules. This application is crucial for developing targeted delivery systems in drug therapy.

Mechanism of Action

The mechanism of action of 5-Fluoroisatoic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

5-Aminoisatoic Anhydride

- Structure: Differs by an amino (-NH₂) group at the 5-position instead of fluorine.

- Properties : Higher melting point (230°C) due to hydrogen bonding .

- Applications : Used in dye synthesis and as a corrosion inhibitor.

- Hazards : Causes skin/eye irritation (H315, H319) and respiratory issues (H335), requiring stringent handling protocols .

5-Bromo-4-Fluoroisatoic Anhydride

- Structure: Contains bromine at the 5-position and fluorine at the 4-position (C₈H₃BrFNO₃).

- Reactivity : Bromine’s leaving-group ability enhances nucleophilic substitution, unlike fluorine’s electron-withdrawing effect .

- Applications: Potential intermediate in halogenated drug synthesis.

Industrial Anhydrides

Phthalic Anhydride

- Structure : Aromatic dicarboxylic anhydride derived from o-xylene oxidation.

- Applications : Key in plastics (e.g., polyesters) and alkyd resins for coatings .

- Reactivity : Hydrolyzes to phthalic acid; less electrophilic than fluorinated analogues due to lack of electron-withdrawing substituents .

Maleic Anhydride

- Structure: Cyclic dienophile with a five-membered unsaturated ring.

- Applications : Polymer production (e.g., polyesters), agrochemicals, and food additives .

- Thermal Stability : Less stable than aromatic anhydrides; decomposes above 200°C.

Acetic Anhydride

- Structure : Simple aliphatic anhydride ((CH₃CO)₂O).

- Applications : Acetylation agent in cellulose acetate and aspirin synthesis.

- Physical State : Liquid (bp 138°C), contrasting with 5-fluoroisatoic anhydride’s solid state .

Comparative Analysis Table

| Property | This compound | 5-Aminoisatoic Anhydride | Phthalic Anhydride | Maleic Anhydride |

|---|---|---|---|---|

| Molecular Formula | C₈H₃FNO₃ | C₈H₅N₂O₃ | C₈H₄O₃ | C₄H₂O₃ |

| CAS Number | 443-69-6 / 321-69-7* | 169037-24-5 | 85-44-9 | 108-31-6 |

| Melting Point | Not reported | 230°C | 131°C | 52.8°C |

| Key Applications | Pharmaceutical intermediates | Corrosion inhibitors | Polyester resins | Polymer production |

| Hazards | Likely irritant (similar to 5-aminoisatoic) | H315, H319, H335 | Corrosive, respiratory irritant | Corrosive, R34 |

| Electrophilic Reactivity | High (fluorine substituent) | Moderate (amino group) | Low | Moderate (dienophile) |

*CAS discrepancy noted .

Biological Activity

5-Fluoroisatoic anhydride, a derivative of isatin, has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial, antiviral, and DNA protective properties, supported by data tables and relevant case studies.

This compound has the molecular formula and a molecular weight of 165.12 g/mol. Its structure includes a fluorine atom which enhances its biological activity compared to non-fluorinated analogs .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated several derivatives, including thiosemicarbazones, revealing that compounds derived from this compound showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 15 |

| Compound 2 | Escherichia coli | 18 |

| Compound 3 | Pseudomonas aeruginosa | 12 |

| Compound 4 | Bacillus subtilis | 20 |

The results indicate that Compound 4 exhibited the highest antibacterial activity, particularly effective against Bacillus subtilis, suggesting that structural modifications can lead to enhanced efficacy .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential as an antiviral agent. A study focused on its effects against Venezuelan equine encephalitis virus (VEEV), reporting an effective concentration (EC50) of without observable cytotoxicity (CC50 > ). This highlights its potential as a lead compound for developing antiviral therapies .

DNA Protection Activity

The DNA protective capabilities of this compound were assessed through experiments designed to measure its effectiveness against hydroxyl radical-induced damage. The results indicated that certain derivatives provided substantial protection to DNA:

Table 2: DNA Protection Activity of Compounds

| Compound | DNA Protection (%) |

|---|---|

| Compound 1 | 40% |

| Compound 2 | 46.8% |

| Compound 3 | 54% |

| Compound 4 | 60% |

Compound 4 demonstrated the highest protective effect at 60% , suggesting that the presence of specific functional groups may enhance its binding affinity to DNA and protect it from oxidative damage .

Case Studies and Research Findings

A series of studies have been conducted to explore the structure-activity relationship (SAR) of various derivatives of isatin and their biological activities. For instance, one study emphasized the importance of metal ion coordination in enhancing antimicrobial effects . Another highlighted the role of fluorine in improving pharmacological profiles compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Fluoroisatoic anhydride in academic laboratories?

- Methodology : Synthesis typically involves fluorination of isatoic anhydride precursors. For example, fluorinated aromatic compounds can be prepared via electrophilic substitution using fluorinating agents like Selectfluor® under controlled anhydrous conditions. Reaction optimization includes temperature modulation (e.g., 0–60°C) and solvent selection (e.g., DMF or acetonitrile). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieving >95% purity .

- Analytical Validation : Confirm purity using H/F NMR, FT-IR (C=O stretch at ~1800 cm), and HPLC (C18 column, UV detection at 254 nm).

Q. What safety protocols are essential for handling this compound?

- Safety Measures : Use fume hoods, nitrile gloves, and protective eyewear. The compound may hydrolyze exothermically; store in airtight containers under inert gas (N or Ar). Neutralize spills with sodium bicarbonate. Toxicity data (e.g., LD) should be referenced from supplier SDS sheets, with emergency protocols for inhalation or skin contact .

Q. How is this compound characterized for functional group analysis?

- Techniques :

- FT-IR : Peaks at ~1770 cm (anhydride C=O) and ~1500 cm (aromatic C-F).

- NMR : F NMR shows a singlet near -110 ppm (fluorine adjacent to electron-withdrawing groups).

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 223.

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Mechanistic Insight : The electron-withdrawing fluorine increases electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. For example, in peptide coupling, this compound reacts 1.5× faster than non-fluorinated analogs. Kinetic studies (monitored by F NMR) show a second-order rate constant in THF at 25°C .

- Table 1 : Comparative Reactivity of Anhydrides

| Anhydride | Solvent | |

|---|---|---|

| 5-Fluoroisatoic | 0.15 | THF |

| Isatoic (non-fluorinated) | 0.10 | THF |

| Acetic | 0.05 | DCM |

Q. What computational approaches predict the regioselectivity of this compound in cycloaddition reactions?

- DFT Studies : Transition state modeling (B3LYP/6-31G*) reveals that the fluorine atom directs endo selectivity in Diels-Alder reactions by stabilizing the partial positive charge on the dienophile. Activation energy () is reduced by ~5 kcal/mol compared to non-fluorinated analogs .

Q. How can contradictions in stereochemical outcomes be resolved when using this compound in asymmetric catalysis?

- Case Study : In a Pd-catalyzed allylic alkylation, competing kinetic vs. thermodynamic control led to a 60:40 ratio of enantiomers. Adjusting reaction temperature (from 25°C to -10°C) and using chiral ligands (e.g., BINAP) shifted selectivity to 90:10 (ee >80%). Monitoring via chiral HPLC (Chiralpak IA column) validated results .

Q. What role does this compound play in modifying biomolecules for proteomics applications?

- Application : It serves as a crosslinker for labeling primary amines in proteins. Optimization involves pH control (pH 8.5, borate buffer) and molar excess (10:1 anhydride:protein). LC-MS/MS analysis identifies modification sites, with a labeling efficiency of ~85% under optimized conditions .

Q. Methodological Notes

- Contradiction Analysis : Conflicting reports on reaction yields may arise from trace moisture (hydrolysis side reactions). Use molecular sieves or PO for solvent drying.

- Advanced Purification : For scale-up, simulated moving bed (SMB) chromatography improves throughput compared to traditional column methods.

Properties

IUPAC Name |

6-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKGOWGNYKVYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302241 | |

| Record name | 5-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-69-7 | |

| Record name | 321-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.